molecular formula C17H15ClN4O4 B11497056 Methyl 8-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 8-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11497056
M. Wt: 374.8 g/mol
InChI Key: MXSRZZKOHCROSS-UHFFFAOYSA-N
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Description

METHYL 8-(4-CHLOROPHENYL)-4-(2-METHOXY-2-OXOETHYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazolo[3,2-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 8-(4-CHLOROPHENYL)-4-(2-METHOXY-2-OXOETHYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl hydrazine, ethyl acetoacetate, and other reagents that facilitate the formation of the pyrazolo[3,2-c][1,2,4]triazine ring system. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 8-(4-CHLOROPHENYL)-4-(2-METHOXY-2-OXOETHYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

METHYL 8-(4-CHLOROPHENYL)-4-(2-METHOXY-2-OXOETHYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of METHYL 8-(4-CHLOROPHENYL)-4-(2-METHOXY-2-OXOETHYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 8-(4-CHLOROPHENYL)-4-(2-METHOXY-2-OXOETHYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE is unique due to its specific pyrazolo[3,2-c][1,2,4]triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN4O4

Molecular Weight

374.8 g/mol

IUPAC Name

methyl 8-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C17H15ClN4O4/c1-9-14(10-4-6-11(18)7-5-10)16-20-19-15(17(24)26-3)12(22(16)21-9)8-13(23)25-2/h4-7H,8H2,1-3H3

InChI Key

MXSRZZKOHCROSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OC)CC(=O)OC

Origin of Product

United States

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